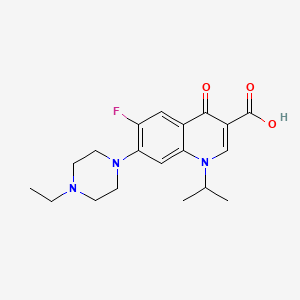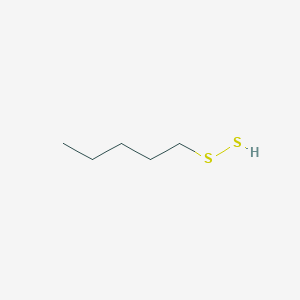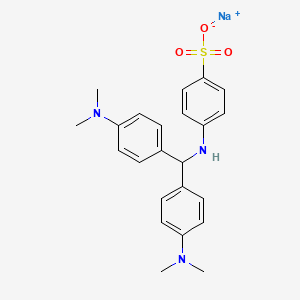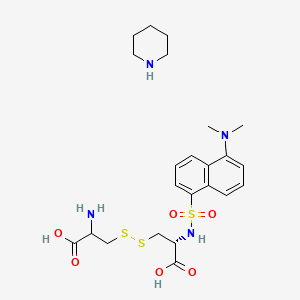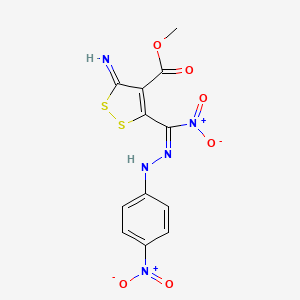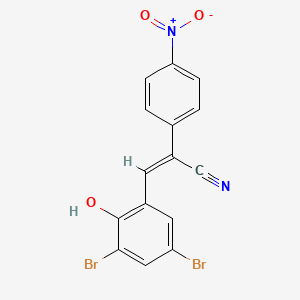
Benzenesulfonamide, 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) is an organic compound known for its unique structure and properties. It is characterized by the presence of a benzenesulfonamide group linked to an anthracene core through diimino bridges. This compound is notable for its applications in various fields, including organic electronics and dye chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) typically involves multiple steps:
Starting Material: The synthesis begins with 1,4-dihydroxyanthraquinone.
Formation of Diimino Bridges: The anthraquinone derivative undergoes a reaction with appropriate amines to form diimino bridges.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve high-temperature condensation reactions, oxidation, and substitution reactions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted sulfonamides.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) has several scientific research applications:
Organic Electronics: Due to its excellent electron transport properties, it is used in organic thin-film transistors and organic light-emitting diodes.
Dye Chemistry: The compound is used as a dye for textiles and in photodynamic therapy.
Biological Research: It is studied for its potential as an antimicrobial and anticancer agent.
Industrial Applications: The compound is used in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its electron transport properties enable it to participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-2,4,6-trimethyl-)
- Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-methyl-2,4,6-trimethyl-)
Uniqueness
Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) is unique due to its specific structural configuration, which imparts distinct electronic properties and reactivity. Its ability to form stable diimino bridges and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
71850-61-8 |
|---|---|
Fórmula molecular |
C44H40N4O6S2 |
Peso molecular |
784.9 g/mol |
Nombre IUPAC |
3-[[9,10-dioxo-4-[2,4,6-trimethyl-3-(phenylsulfamoyl)anilino]anthracen-1-yl]amino]-2,4,6-trimethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C44H40N4O6S2/c1-25-23-27(3)43(55(51,52)47-31-15-9-7-10-16-31)29(5)39(25)45-35-21-22-36(38-37(35)41(49)33-19-13-14-20-34(33)42(38)50)46-40-26(2)24-28(4)44(30(40)6)56(53,54)48-32-17-11-8-12-18-32/h7-24,45-48H,1-6H3 |
Clave InChI |
NBRGONFEDJSOMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)NC5=CC=CC=C5)C)C(=O)C6=CC=CC=C6C3=O)C)S(=O)(=O)NC7=CC=CC=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride](/img/structure/B12695744.png)

